![molecular formula C20H32O2 B164558 2alpha-Methylandrosterone CAS No. 6961-54-2](/img/structure/B164558.png)
2alpha-Methylandrosterone
Overview
Description
2alpha-Methylandrosterone, also known as 3alpha-Hydroxy-2alpha-methyl-5alpha-androstan-17-one, is a 3-hydroxy steroid . It has a role as an androgen .
Molecular Structure Analysis
The molecular formula of 2alpha-Methylandrosterone is C20H32O2 . Its IUPAC name is (2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one . The molecular weight is 304.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2alpha-Methylandrosterone include its molecular formula (C20H32O2), molecular weight (304.5 g/mol), and its role as an androgen .Scientific Research Applications
Regulation of Ovarian Function
- Prostaglandin F(2alpha) (PGF(2alpha)), a structurally similar compound to 2alpha-Methylandrosterone, influences the production of steroids and prostaglandins in bovine luteal cells, affecting progesterone production and other ovarian functions (Korzekwa et al., 2004).
Role in Luteolysis and Corpus Luteum Regression
- Studies on rats have shown that prostaglandin F(2alpha) interacts with nitric oxide in the corpus luteum, influencing its regression. This suggests a potential role for similar compounds in reproductive physiology (Motta, Estevez, & de Gimeno, 1999).
Influence on Oxytocin Secretion and Progesterone Levels
- Research indicates that exogenous prostaglandin F(2alpha) increases ovarian oxytocin release and decreases progesterone secretion in cattle, highlighting its significance in reproductive endocrinology (Skarżyński, Bogacki, & Kotwica, 1997).
Impact on Luteal Function in Animals
- In mated bitches, prostaglandin F(2alpha) affects ovarian endocrine function during various phases, indicating a potential application for similar compounds in studying ovarian dynamics (Paradis, Post, & Mapletoft, 1983).
Angiogenesis and Vasoactivation in Bovine Corpus Luteum
- Prostaglandin F(2alpha) differentially affects mRNA expression related to angiogenesis and vasoactivation in the bovine corpus luteum, suggesting a role in vascular dynamics and luteal function (Shirasuna et al., 2010).
Modulation of Luteal Regression and Estrus Induction
- Studies on jennies demonstrate that PGF(2alpha) can induce luteal regression and estrus, providing insights into reproductive control mechanisms (Carluccio et al., 2008).
Gene Expression in Human Granulosa-Luteal Cells
- Research on human granulosa-luteal cells indicates that prostaglandin F(2alpha) influences gene expression and could modulate luteal function and resistance to luteolysis (Tsai et al., 2001).
Future Directions
Mechanism of Action
Target of Action
2alpha-Methylandrosterone is an anabolic androgenic steroid metabolite of mesterolone and drostanolone . It primarily targets androgen receptors, which are found in various tissues throughout the body, including the muscles and the brain . These receptors play a crucial role in the development and maintenance of male sexual characteristics and the regulation of anabolic processes .
Mode of Action
As a lipophilic molecule, 2alpha-Methylandrosterone can easily pass across the plasma membrane and bind to the intracellular androgen receptors . This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor. The hormone-receptor complex then translocates to the nucleus, where it binds to specific regions on the DNA called hormone-responsive elements. This binding promotes the initiation and, to a lesser extent, elongation and termination of RNA synthesis (transcription), ultimately leading to the production of specific proteins in response to hormonal action .
Biochemical Pathways
2alpha-Methylandrosterone is involved in the “backdoor” pathway of androgen synthesis . This pathway, discovered in marsupials and also present in humans, produces unique “backdoor steroids” that are found in human hyperandrogenic disorders . Disruption of this pathway can cause disordered male sexual development, suggesting it plays an essential role .
Pharmacokinetics
For instance, testosterone, another androgen, is known to have a bioavailability that varies by route of administration, with non-oral routes bypassing first-pass metabolism in the liver . The potency of testosterone and its local effects in certain tissues also differ by route of administration .
Result of Action
The binding of 2alpha-Methylandrosterone to androgen receptors leads to a cascade of events that result in the expression of specific genes. These genes are involved in various biological processes, including the development and maintenance of male sexual characteristics and the regulation of anabolic processes . The exact molecular and cellular effects of 2alpha-Methylandrosterone’s action are likely to be context-dependent, varying based on factors such as the specific tissue and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of 2alpha-Methylandrosterone can be influenced by various environmental factors. For instance, the metabolic environment, sex, age, and health status can modulate the hypothalamic–hypophysis–gonads axis, which in turn can affect the levels and actions of androgens . Furthermore, factors such as diet, exercise, and stress can also impact the levels and actions of androgens in the body.
properties
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQIVOIHOIMNK-URBDGJAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-Methylandrosterone | |
CAS RN |
6961-54-2 | |
Record name | 2alpha-Methylandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-63305 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2.ALPHA.-METHYLANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FTU18OIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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